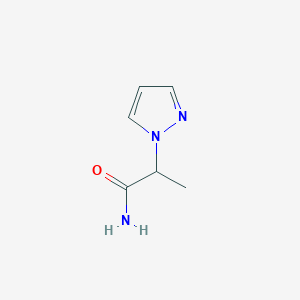

2-(1H-pyrazol-1-yl)propanamide

Description

Properties

IUPAC Name |

2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZRDDTXGDTKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Structural Validation of 2-(1H-pyrazol-1-yl)propanamide

Executive Summary

This technical guide details the synthesis and characterization of 2-(1H-pyrazol-1-yl)propanamide , a critical structural motif in fragment-based drug discovery (FBDD). The pyrazole ring serves as a bioisostere for phenyl or heteroaryl groups in kinase inhibitors, while the amide functionality provides essential hydrogen-bonding donors/acceptors for target engagement.

This protocol prioritizes a direct nucleophilic substitution (

Retrosynthetic Analysis & Strategy

To design the optimal route, we must deconstruct the target molecule into its synthons.

Structural Disconnection

The C-N bond at the

-

Nucleophile: 1H-Pyrazole (

). -

Electrophile: 2-Chloropropanamide or 2-Bromopropanamide.

Mechanistic Pathway

The reaction proceeds via an

Key Challenges:

-

Ambident Nucleophilicity: The amide oxygen can compete as a nucleophile (O-alkylation), though the pyrazolate anion is significantly more nucleophilic toward soft electrophiles.

-

Elimination: The

-haloamide can undergo dehydrohalogenation to form acrylamide derivatives under harsh basic conditions.

Selected Reagent System:

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (

). We select -

Solvent: Acetonitrile (polar aprotic, facilitates

).

Reaction Scheme Visualization

Caption: Figure 1. One-pot synthesis via nucleophilic substitution. The base facilitates deprotonation of pyrazole, driving the attack on the

Detailed Experimental Protocol

Materials & Reagents[1]

-

1H-Pyrazole (CAS 288-13-1): 1.0 equiv (68.08 g/mol )

-

2-Chloropropanamide (CAS 27816-36-0): 1.1 equiv (107.54 g/mol )

-

Potassium Carbonate (

): 2.0 equiv (anhydrous) -

Potassium Iodide (KI): 0.1 equiv (Catalyst - Finkelstein condition)

-

Acetonitrile (MeCN): Anhydrous grade (0.2 M concentration)

Step-by-Step Methodology

Step 1: Catalyst Activation

-

Charge a flame-dried round-bottom flask with 1H-Pyrazole (10 mmol, 0.68 g) and

(20 mmol, 2.76 g) . -

Add Acetonitrile (50 mL) and stir at room temperature for 30 minutes. Rationale: This pre-activation step allows partial deprotonation and ensures the base is well-dispersed.

Step 2: Electrophile Addition

3. Add Potassium Iodide (1 mmol, 0.16 g) . Rationale: KI generates the more reactive iodide intermediate in situ (Finkelstein reaction), accelerating the

Step 3: Reaction & Monitoring 5. Equip with a reflux condenser and heat the mixture to 80°C (Reflux) . 6. Monitor by TLC (Eluent: 5% MeOH in DCM).

- Stain: KMnO4 or Iodine (Pyrazole is UV active, but the aliphatic chain is not).

- Endpoint: Disappearance of pyrazole spot (

Step 4: Workup & Isolation

7. Cool the reaction to room temperature.

8. Filter off the inorganic solids (

Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and purification of the target amide.

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated using orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.60 – 7.75 | Doublet (d) | 1H | Pyrazole H-3 | Characteristic heteroaromatic CH | |

| 7.45 – 7.55 | Doublet (d) | 1H | Pyrazole H-5 | Characteristic heteroaromatic CH | |

| 6.90 – 7.30 | Broad Singlet | 2H | Amide | Exchangeable protons (broad) | |

| 6.25 – 6.35 | Triplet (t) | 1H | Pyrazole H-4 | Diagnostic shielding at C4 position | |

| 4.90 – 5.10 | Quartet (q) | 1H | Deshielded by adjacent N and C=O | ||

| 1.65 – 1.75 | Doublet (d) | 3H | Methyl | Coupled to | |

| ~172.0 | Singlet | C | C=O | Carbonyl carbon | |

| ~139.0 | Singlet | CH | Pyrazole C-3 | Aromatic | |

| ~129.0 | Singlet | CH | Pyrazole C-5 | Aromatic | |

| ~105.0 | Singlet | CH | Pyrazole C-4 | Aromatic (Upfield) | |

| ~58.0 | Singlet | CH | Aliphatic methine | ||

| ~18.5 | Singlet | Methyl | Aliphatic methyl |

Mass Spectrometry (ESI-MS)

-

Expected Mass (

): 139.15 g/mol -

Observed Ion (

): 140.15 m/z -

Fragment Pattern: Loss of

(M-17) or cleavage of the pyrazole ring may be observed at higher collision energies.

Infrared Spectroscopy (FT-IR)

-

3350, 3180 cm

: N-H stretching (Primary Amide doublet). -

1670–1690 cm

: C=O stretching (Amide I band). -

1590 cm

: C=N / C=C stretching (Pyrazole ring breathing).

Troubleshooting & Optimization

Regioselectivity Issues

While 1H-pyrazole is symmetrical, substituted pyrazoles (e.g., 3-methylpyrazole) yield regioisomers (1,3- vs 1,5-isomers).[1]

-

Solution: If using substituted pyrazoles, lower the reaction temperature (0°C

RT) and use a bulkier base (

Incomplete Conversion

If the starting material persists after 16 hours:

-

Cause: Decomposition of the chloroamide or "stalling" due to chloride inhibition.

-

Fix: Add 0.5 equiv of NaI (Sodium Iodide) to drive the Finkelstein exchange more aggressively, or switch solvent to DMF (higher boiling point, better solubility).

Hygroscopicity

Primary amides can be hygroscopic.

-

Handling: Store the final product in a desiccator. If the NMR shows water peaks, dry the compound under high vacuum (0.1 mbar) at 40°C for 4 hours.

Safety & Handling

-

Pyrazole: Toxic if swallowed. Irritating to eyes and skin. Use in a fume hood.

-

2-Chloropropanamide: Potential alkylating agent. Handle with gloves and avoid inhalation.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151090, 2-Chloropropanamide. Retrieved from [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-118. Retrieved from [Link][1][2]

-

Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists. Retrieved from [Link]

Sources

understanding the pharmacophore of 2-(1H-pyrazol-1-yl)propanamide

An In-Depth Technical Guide to the Pharmacophore of 2-(1H-Pyrazol-1-yl)propanamide Derivatives as Androgen Receptor Antagonists

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacophoric features of the 2-(1H-pyrazol-1-yl)propanamide scaffold, a promising class of molecules targeting the androgen receptor (AR). Primarily designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), computational modeling workflows, and experimental validation protocols necessary to understand and exploit the therapeutic potential of this chemical series. We will dissect the core structural elements that govern biological activity, offering a roadmap for the rational design of next-generation therapeutics for conditions such as enzalutamide-resistant prostate cancer.

The Rise of a New Scaffold: Introduction to 2-(1H-Pyrazol-1-yl)propanamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of diseases.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] The 2-(1H-pyrazol-1-yl)propanamide scaffold has recently emerged as a particularly compelling chemotype for the development of potent androgen receptor (AR) antagonists.[3][4] Specifically, this scaffold has shown promise in the context of selective androgen receptor degraders (SARDs) and pan-antagonists, offering a potential therapeutic strategy for castration-resistant prostate cancer (CRPC), including forms resistant to current standards of care like enzalutamide.[3][4][5]

Understanding the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is paramount for optimizing lead compounds. This guide will use a prominent example from the literature, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, to illustrate the key pharmacophoric features and the scientific process used to elucidate them.[3]

Deconstructing the Molecule: Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the structure-activity relationships within a chemical series provides the foundational evidence for a pharmacophore hypothesis. The general pharmacophore for nonsteroidal antiandrogens consists of an A-ring, a B-ring, and a linker moiety.[3][4] In our case, the 2-(1H-pyrazol-1-yl)propanamide scaffold fits this model, and extensive SAR studies have been conducted.[3]

The A-Ring: The Anchor to the Receptor

The A-ring, typically an aromatic moiety, plays a crucial role in anchoring the ligand within the AR binding pocket. For the parent compound, this is a 4-cyano-3-(trifluoromethyl)phenyl group. Modifications to this ring have demonstrated its importance for potent activity.

The B-Ring: The Pyrazole Moiety as a Key Modulator

The pyrazole ring is a critical determinant of both AR inhibitory potency and SARD activity.[3][5] Substitutions on this ring have a profound impact on the biological profile.

-

Necessity of Substitution: The unsubstituted pyrazole (16a) exhibits weak AR inhibitory activity (IC50 = 1.442 µM) and no SARD activity.[3]

-

Influence of Electron-Withdrawing Groups (EWGs): The introduction of EWGs on the pyrazole ring generally enhances AR inhibitory potency. A clear trend is observed: 4-NO₂ (16j, IC50 = 0.036 µM) > 4-CN (16i, IC50 = 0.045 µM) > 4-CF₃ (16g, IC50 = 0.071 µM).[3] This suggests that the electronic properties of the pyrazole ring are critical for its interaction with the target.

-

Positional Isomerism: Substituents at the 4-position of the pyrazole ring tend to be more potent than those at the 3-position. For instance, 4-fluoro substitution (10, IC50 = 0.199 µM) is superior to 3-fluoro substitution (16b, IC50 = 0.220 µM).[3]

-

Role of Electron-Donating Groups (EDGs): EDGs on the pyrazole ring are generally detrimental to activity, leading to reduced potency or even a switch to agonist activity (e.g., 4-NH₂ in compound 16t).[3]

The Propanamide Linker: Spacing and Chirality

The propanamide linker connects the A- and B-rings and provides the correct spatial orientation of these key recognition elements. The stereochemistry and substitutions within this linker are crucial. The (S)-enantiomer is generally preferred for potent activity.[3]

SAR Data Summary

The following table summarizes the in vitro AR activity for key analogues of the 2-(1H-pyrazol-1-yl)propanamide series, as reported by Dong et al.[3]

| Compound ID | Pyrazole Substitution (B-Ring) | AR Inhibition IC50 (µM) | SARD Activity (% Degradation, FL/SV) |

| 16a | 4-H | 1.442 | 0 / 0 |

| 10 | 4-F | 0.199 | 100 / 100 |

| 16b | 3-F | 0.220 | 82 / 73 |

| 16c | 4-Cl | 0.136 | 71 / 34 |

| 16g | 4-CF₃ | 0.071 | 80 / 100 |

| 16h | 3-CF₃ | 0.205 | 67 / 54 |

| 16i | 4-CN | 0.045 | 90 / 100 |

| 16j | 4-NO₂ | 0.036 | 20 / N.A. |

| 16t | 4-NH₂ | Agonist | N.A. |

Data extracted from Dong, Y., et al. (2020).[3] FL = Full-Length AR; SV = Splice Variant AR; N.A. = Not Available

The Pharmacophore Hypothesis

Based on the extensive SAR data, a hypothetical pharmacophore model for the 2-(1H-pyrazol-1-yl)propanamide series can be proposed. This model serves as a qualitative blueprint for designing new, potentially more potent molecules.

Key Pharmacophoric Features:

-

Hydrogen Bond Acceptor (HBA): The cyano group on the A-ring.

-

Hydrogen Bond Donor (HBD): The amide N-H in the propanamide linker.

-

Hydrophobic/Aromatic Feature 1 (HY/AR1): The trifluoromethyl-substituted phenyl A-ring.

-

Hydrophobic/Aromatic Feature 2 (HY/AR2): The substituted pyrazole B-ring.

-

Hydrogen Bond Acceptor (HBA): One of the nitrogen atoms of the pyrazole ring.

Caption: Hypothetical 3D pharmacophore model for 2-(1H-pyrazol-1-yl)propanamide AR antagonists.

Computational Workflow for Pharmacophore Refinement

To transition from a qualitative hypothesis to a quantitative, predictive model, a rigorous computational workflow is essential. This process typically involves ligand-based or structure-based pharmacophore modeling. Given the availability of AR crystal structures, a structure-based approach is highly recommended for its ability to incorporate receptor information.

Step-by-Step Protocol: Structure-Based Pharmacophore Modeling

-

Protein Preparation:

-

Objective: To prepare the androgen receptor crystal structure for modeling.

-

Procedure:

-

Download the crystal structure of the AR ligand-binding domain (LBD) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.

-

Perform energy minimization to relieve any steric clashes.

-

-

Causality: This step is crucial to ensure the receptor structure is in a low-energy, realistic conformation and that all potential hydrogen bonding interactions are correctly represented.

-

-

Binding Site Identification:

-

Objective: To define the active site for pharmacophore generation.

-

Procedure: Define the binding pocket based on the location of a co-crystallized known antagonist or through pocket detection algorithms.

-

-

Pharmacophore Feature Generation:

-

Objective: To identify potential pharmacophoric features within the defined binding site.

-

Procedure: Use software (e.g., Discovery Studio, MOE, Schrödinger) to map key interaction points within the binding site, such as H-bond donors/acceptors, hydrophobic regions, and charged centers, based on the properties of the surrounding amino acid residues.

-

-

Model Generation and Validation:

-

Objective: To generate and validate a predictive 3D pharmacophore model.

-

Procedure:

-

Generate a set of pharmacophore hypotheses based on the interaction map.

-

Score and rank the hypotheses based on their ability to align a training set of known active compounds.

-

Validate the best hypothesis using a test set of molecules with known activities (both actives and inactives). A good model should be able to distinguish actives from inactives with high accuracy.

-

-

Self-Validation: The use of an external test set is a critical validation step to ensure the model is not overfitted to the training data and has true predictive power.

-

Caption: A typical computational workflow for structure-based pharmacophore model generation.

Experimental Protocols for Synthesis and Validation

A computational model is only as good as its experimental validation. This involves synthesizing novel compounds designed based on the pharmacophore model and evaluating their biological activity.

General Synthesis of 2-(1H-pyrazol-1-yl)propanamide Derivatives

The synthesis of this scaffold is well-documented and typically involves the coupling of a pyrazole moiety with a propanamide side chain.[3][5]

Protocol: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide (10)

-

Step 1: Amide Formation

-

Commercially available (R)-3-bromo-2-hydroxy-2-methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in an inert solvent like THF at low temperature (-10 to 0 °C).

-

The resulting acid chloride is reacted with 4-amino-2-(trifluoromethyl)benzonitrile in the presence of a base (e.g., triethylamine, Et₃N) to form the bromoamide intermediate (13).

-

-

Step 2: Epoxide Formation

-

The bromoamide (13) is treated with a base such as potassium carbonate (K₂CO₃) in a solvent like 2-butanone under reflux to induce intramolecular cyclization, forming the key oxirane intermediate (14).

-

-

Step 3: Pyrazole Alkylation

-

4-fluoropyrazole is deprotonated using a strong base like sodium hydride (NaH) in anhydrous THF at 0 °C.

-

The resulting pyrazolide anion is then reacted with the oxirane intermediate (14). The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Aqueous workup followed by purification via silica gel chromatography yields the final product (10).[3]

-

-

Causality: This synthetic route is efficient and allows for modular variation of both the A-ring (by using different anilines in Step 1) and the B-ring (by using different pyrazoles in Step 3), making it ideal for generating a library of analogues for SAR studies.

Biological Evaluation: Androgen Receptor Transactivation Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in a cellular context.

Protocol: Luciferase-Based AR Transactivation Assay

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured under standard conditions.

-

Cells are co-transfected with plasmids encoding the full-length wild-type AR and a luciferase reporter gene under the control of an androgen-responsive element (ARE). A Renilla luciferase plasmid is often included as a transfection control.

-

-

Compound Treatment:

-

24 hours post-transfection, the cells are treated with a dose-response range of the test compound in the presence of a known AR agonist (e.g., 0.1 nM R1881) to assess antagonist activity.

-

-

Luciferase Assay:

-

After a 24-hour incubation period, the cells are lysed.

-

The luciferase activity (firefly and Renilla) is measured using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

-

The normalized data is then plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.[3]

-

-

Self-Validation: The inclusion of a positive control (e.g., enzalutamide) and a negative control (vehicle) in each experiment is essential to validate the assay performance and ensure the reliability of the obtained IC50 values.

Caption: The iterative cycle of pharmacophore-guided drug design and experimental validation.

Conclusion and Future Perspectives

The 2-(1H-pyrazol-1-yl)propanamide scaffold represents a highly promising framework for the development of novel androgen receptor antagonists and SARDs. A detailed understanding of its pharmacophore, derived from rigorous SAR analysis and refined through computational modeling, is the key to unlocking its full therapeutic potential. The essential features—a substituted aromatic A-ring, a propanamide linker, and an electronically tuned pyrazole B-ring—provide a clear roadmap for medicinal chemists.

Future efforts should focus on leveraging the validated pharmacophore model to design molecules with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel substitutions on both the A- and B-rings, guided by the computational model, could lead to the discovery of next-generation therapeutics for the treatment of advanced, drug-resistant prostate cancer.

References

-

Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for - Scitech Journals. (n.d.). Retrieved from [Link]

-

Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Dong, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(23), 14851–14877. Available at: [Link]

-

Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. Available at: [Link]

-

Le, T. N., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(37), 33436–33453. Available at: [Link]

-

Bansal, R. K., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 93(10), 1095-1111. Available at: [Link]

-

Cho-i, S., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33023–33033. Available at: [Link]

-

Dong, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Oncternal Therapeutics. Available at: [Link]

-

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2559. Available at: [Link]

-

Dong, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(23), 14851–14877. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncternal.com [oncternal.com]

Technical Deep Dive: The 2-(1H-Pyrazol-1-yl)propanamide Scaffold in Medicinal Chemistry

Focus: Next-Generation Androgen Receptor Degraders (SARDs) for Castration-Resistant Prostate Cancer[1]

Executive Summary

The 2-(1H-pyrazol-1-yl)propanamide scaffold represents a critical structural evolution in the design of nonsteroidal antiandrogens.[1] While traditional androgen receptor (AR) antagonists like Enzalutamide target the ligand-binding domain (LBD) to inhibit transcriptional activation, they are susceptible to resistance mechanisms, including AR amplification and splice variants (AR-SV).

Recent medicinal chemistry campaigns have validated the 2-hydroxy-2-methyl-3-(1H-pyrazol-1-yl)propanamide architecture as a dual-function pharmacophore. Unlike canonical antagonists, derivatives of this scaffold (such as UT-34 ) exhibit Selective Androgen Receptor Degrader (SARD) activity.[1][2] By inducing the proteasomal degradation of both full-length and splice-variant ARs, these molecules offer a viable therapeutic pathway for enzalutamide-resistant prostate cancer. This guide analyzes the synthetic routes, structure-activity relationships (SAR), and mechanistic differentiators of this scaffold.[1][3]

Chemical Architecture & Rational Design

The scaffold functions as a "B-ring" modification of the classical aryl-propionamide pharmacophore (seen in Bicalutamide). The substitution of the traditional aryl/sulfonyl group with a pyrazole moiety attached via the N1-nitrogen to the propanamide linker fundamentally alters the physicochemical profile and binding mode.

Structural Zones[1]

-

Zone A (A-Ring): Typically an electron-deficient aromatic system (e.g., 4-cyano-3-trifluoromethylphenyl) essential for high-affinity binding to the AR LBD.[1]

-

Zone B (Linker): A 2-hydroxy-2-methylpropanamide chain.[1] The hydroxyl group is crucial for H-bond interactions, while the chiral center (typically S-configuration in the pyrazole series, distinct from the R-bicalutamide preference) dictates stereospecific efficacy.

-

Zone C (B-Ring - Pyrazole): The 1H-pyrazol-1-yl moiety.[1] This is the variable region where substitution patterns drive the switch from simple antagonism to active receptor degradation.[1]

Synthetic Methodology

The most robust synthetic pathway for accessing highly functionalized 2-(1H-pyrazol-1-yl)propanamides involves a convergent "Epoxide Opening" strategy.[1] This method avoids the regioselectivity issues often encountered in direct alkylation of pyrazoles with linear alkyl halides.

Validated Protocol: The Epoxide Route

Reference Standard: Synthesis of UT-34 (J. Med.[1] Chem. 2020)

Step 1: Formation of the Electrophilic Epoxide Intermediate

Reagents: (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, SOCl₂, Aniline derivative (A-Ring), K₂CO₃, 2-Butanone.[1]

-

Acid Chloride Formation: React (R)-3-bromo-2-hydroxy-2-methylpropanoic acid with thionyl chloride (SOCl₂) in THF at -10°C to form the acid chloride.[1]

-

Amide Coupling: Add the requisite aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) and Et₃N.[1] Stir at 50°C to yield the 3-bromo-2-hydroxy-propanamide .

-

Cyclization: Reflux the bromo-amide intermediate with K₂CO₃ in 2-butanone. This promotes intramolecular displacement of the bromide by the hydroxyl oxygen, forming the oxirane (epoxide) intermediate .

-

Critical Control Point: Monitor by TLC for complete disappearance of the bromohydrin to avoid side reactions in the next step.

-

Step 2: Regioselective Pyrazole Coupling

Reagents: Substituted Pyrazole (B-Ring), NaH (60% dispersion), Anhydrous THF.[1]

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add the substituted pyrazole (1.0 equiv) slowly to form the pyrazolyl anion. Stir for 3 hours to ensure complete deprotonation.

-

Epoxide Opening: Add the oxirane intermediate (from Step 1) to the reaction mixture.

-

Reaction: Allow to warm to room temperature and stir overnight (12-16h). The pyrazole anion attacks the less hindered carbon of the epoxide, regioselectively yielding the 2-hydroxy-3-(pyrazol-1-yl)propanamide .

-

Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthetic Workflow

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is tightly controlled by the electronic and steric environment of the pyrazole B-ring.[1]

The "Electron-Withdrawal" Rule

Data indicates a direct correlation between the electron-withdrawing capability of substituents on the pyrazole ring and Androgen Receptor (AR) inhibitory potency.[1]

| Substituent (R) on Pyrazole | Position | Effect on Potency (IC50) | SARD Activity (% Degradation) |

| -NO₂ | 4-position | Highest Potency (< 50 nM) | Low (Poor Degrader) |

| -CN | 4-position | High Potency | High (>90%) |

| -CF₃ | 4-position | High Potency | High (>80%) |

| -F (UT-34) | 4-position | Moderate Potency | Maximal (100%) |

| -H | - | Weak Potency | None |

| -NH₂ | 4-position | Agonist Activity | N/A |

Key Insights:

-

Regiochemistry Matters: Substituents at the 4-position of the pyrazole generally confer superior potency compared to the 3-position.[1]

-

The Agonist Switch: Introducing electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OMe) groups can invert the activity, turning the molecule from an antagonist into an AR agonist .[1] This "molecular switch" must be carefully managed during lead optimization.

-

Degradation vs. Inhibition: Potency (IC50) does not always correlate with degradation efficacy.[1] For instance, the 4-nitro derivative is a potent inhibitor but a poor degrader.[1] The 4-fluoro (UT-34) and 4-cyano derivatives represent the optimal "sweet spot" for dual SARD/antagonist activity.

Visualization: SAR Logic Map

Mechanism of Action: SARD Activity

The 2-(1H-pyrazol-1-yl)propanamide scaffold (specifically the UT-34 series) operates via a mechanism distinct from first-generation antiandrogens.[1]

-

Binding: The molecule binds to the AR Ligand Binding Domain (LBD).[1] The unique geometry of the pyrazole-propanamide tail likely induces a conformational change in the receptor different from that of enzalutamide (which induces the "helix-12 folding" blockade).

-

Destabilization: This conformational change exposes hydrophobic patches on the AR surface, flagging the protein as "misfolded."

-

Proteasomal Recruitment: The flagged AR is ubiquitinated and recruited to the proteasome for degradation.

-

Pan-Antagonism: Because the degradation machinery acts on the protein itself, this mechanism is effective against both wild-type AR and splice variants (AR-SV) that lack parts of the LBD, provided there is sufficient residual binding or AF-1 domain interaction (a property unique to this scaffold's "pan-antagonist" profile).[1]

References

-

He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.[1][2] Journal of Medicinal Chemistry.[2]

-

Ponnusamy, S., et al. (2019). Orally Bioavailable Selective Androgen Receptor Degrader (SARD) UT-155 for the Treatment of Castration-Resistant Prostate Cancer.[1] Clinical Cancer Research.[1]

-

Narayanan, R. (2020). Selective Androgen Receptor Degraders (SARDs) – A Novel Approach for Castration Resistant Prostate Cancer.[1] Discovery Medicine.[1]

-

Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review.[1] European Journal of Medicinal Chemistry.[4]

Sources

- 1. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability profile of 2-(1H-pyrazol-1-yl)propanamide

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(1H-pyrazol-1-yl)propanamide

Foreword: Charting the Course for a Promising Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] The molecule 2-(1H-pyrazol-1-yl)propanamide, a simple yet elegant structure, represents a foundational scaffold within this chemical class. While extensive research has focused on more complex derivatives[3][4], a thorough understanding of the parent compound's fundamental properties is paramount for any rational drug design and development program.

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1H-pyrazol-1-yl)propanamide. It is designed for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry. More than a collection of protocols, this document elucidates the causality behind each experimental choice, empowering scientists to not only generate high-quality data but also to interpret it with confidence. We will proceed from foundational physicochemical principles to detailed, self-validating experimental workflows for solubility and stability assessment under forced degradation conditions, thereby establishing a robust data package for informed decision-making in the drug development lifecycle.

Section 1: Foundational Physicochemical Characterization

Before embarking on experimental studies, an in silico and theoretical assessment of 2-(1H-pyrazol-1-yl)propanamide provides a predictive foundation. This initial analysis guides experimental design, particularly in selecting appropriate pH ranges and solvent systems.

The structure combines a weakly basic pyrazole ring with a neutral propanamide side chain. The pyrazole moiety is known to have a pKa of approximately 2.5, rendering it significantly less basic than imidazole.[1] This low basicity, a result of the inductive effect from the adjacent nitrogen atom, dictates that the molecule will be predominantly neutral in physiological pH ranges. The amide group, while generally stable, represents a potential site for hydrolysis under harsh acidic or basic conditions.

| Property | Predicted Value / Key Consideration | Rationale & Implication for Experimental Design |

| Molecular Formula | C₆H₉N₃O | Used for all molarity-based calculations. |

| Molecular Weight | 139.16 g/mol | Essential for preparing solutions of known concentration. |

| pKa (Predicted) | ~2.5 (Pyrazole N2) | The molecule is a weak base. Solubility is expected to increase significantly at pH < 2.5 due to protonation. The pH range for solubility studies must bracket this value. |

| LogP (Predicted) | Low to moderate | The combination of the polar amide and the heterocyclic pyrazole suggests some degree of water solubility. The exact value will determine its classification in the Biopharmaceutics Classification System (BCS). |

| Hydrogen Bond Donors | 1 (Amide N-H) | Influences crystal lattice energy and interactions with polar solvents. |

| Hydrogen Bond Acceptors | 3 (Amide C=O, Pyrazole N2) | Contributes to solubility in protic solvents like water and ethanol. |

Section 2: A Rigorous Approach to Solubility Profiling

Solubility is a critical determinant of a drug's oral bioavailability and dictates the feasibility of various dosage forms. A comprehensive solubility profile requires assessment in multiple aqueous and organic media. The causality behind this multi-faceted approach is to understand the molecule's behavior not only in a simple aqueous environment but also in biorelevant media and in solvents relevant to manufacturing and analytical method development.

Experimental Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, the most accurate and regulatory-accepted measure. The choice of the shake-flask method is based on its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 10.0. It is critical to include points below and above the predicted pKa (e.g., pH 2.0, 4.0, 6.8, 7.4, 10.0).

-

Sample Preparation: Add an excess amount of solid 2-(1H-pyrazol-1-yl)propanamide to vials containing each buffer. The "excess" is key to ensuring saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C to assess temperature effects) for a defined period (e.g., 24-48 hours). A preliminary kinetics study should be run to confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any particulate matter. This step is a common source of error; proper filter selection prevents loss of the analyte.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

pH Verification: Measure the pH of the final saturated solution to ensure no significant change occurred during equilibration.

Experimental Protocol 2: Solubility in Biorelevant and Organic Media

To predict in vivo performance and aid formulation, solubility should be assessed in media that simulate gastrointestinal conditions and in common organic solvents.

Methodology:

-

Biorelevant Media: Following the shake-flask method described above, determine the solubility in Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can significantly alter solubility compared to simple buffers.

-

Organic & Co-Solvent Systems: Determine solubility in a panel of common pharmaceutical solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO). This data is invaluable for developing liquid formulations or for dissolving the compound for analytical and biological assays.

Data Presentation: Solubility Profile of 2-(1H-pyrazol-1-yl)propanamide

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| pH 2.0 Buffer | 2.0 | 25 | ||

| pH 4.0 Buffer | 4.0 | 25 | ||

| pH 6.8 Buffer | 6.8 | 25 | ||

| pH 7.4 Buffer | 7.4 | 25 | ||

| SGF | ~1.2 | 37 | ||

| FaSSIF | 6.5 | 37 | ||

| FeSSIF | 5.0 | 37 | ||

| Ethanol | N/A | 25 | ||

| Propylene Glycol | N/A | 25 |

Section 3: Intrinsic Stability and Forced Degradation

Understanding a molecule's intrinsic stability is a non-negotiable aspect of drug development. Forced degradation (or stress testing) is the systematic process of exposing a compound to conditions more severe than accelerated storage to identify likely degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods, identifying potential toxic impurities, and determining appropriate storage conditions.

Workflow for Stability Assessment

The entire process follows a logical, self-validating sequence. First, a robust analytical method is developed that can separate the parent compound from all potential degradation products. Only then can the forced degradation studies be meaningfully interpreted.

Caption: Workflow for Forced Degradation and Stability Analysis.

Experimental Protocol 3: Forced Degradation Studies

Prerequisite: A validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection.

Methodology:

For each condition, a solution of 2-(1H-pyrazol-1-yl)propanamide (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. Samples are analyzed at appropriate time points (e.g., 0, 2, 8, 24 hours). A control sample (protected from stress) is analyzed concurrently.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Causality: This condition aggressively targets acid-labile groups. The primary expected degradation is the hydrolysis of the amide bond to form 2-(1H-pyrazol-1-yl)propanoic acid and ammonia.

-

Quenching: Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-

Causality: This condition targets base-labile groups. Similar to acid hydrolysis, amide cleavage is the most probable degradation pathway.

-

Quenching: Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Causality: This tests the molecule's susceptibility to oxidation. The pyrazole ring, being electron-rich, is a potential site for oxidation (e.g., N-oxidation).

-

Quenching: No quenching is typically required, but dilution is used to minimize peroxide effects on the HPLC column.

-

-

Photostability:

-

Condition: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

Causality: Assesses susceptibility to degradation upon exposure to light, which is critical for packaging and storage decisions. A parallel control sample must be protected from light (e.g., with aluminum foil).

-

-

Thermal Degradation:

-

Condition: Expose solid material to dry heat (e.g., 80 °C) for a specified duration.

-

Causality: Evaluates the solid-state thermal stability of the compound, which can influence manufacturing processes (e.g., drying) and long-term storage.

-

Section 4: Structural Elucidation of Degradation Products

Identifying the structure of significant degradation products is a regulatory expectation and a critical step in safety assessment.

Workflow for Degradant Identification

This process leverages the power of high-resolution mass spectrometry to piece together the molecular puzzle of unknown impurities.

Caption: Logical Workflow for Degradation Product Identification.

Anticipated Degradation Pathways

Based on the chemical structure, the most probable degradation pathway is hydrolysis of the amide linkage.

-

Pathway: Amide Hydrolysis

-

Conditions: Acidic or basic conditions.

-

Products: 2-(1H-pyrazol-1-yl)propanoic acid (Degradant A) and Ammonia.

-

Detection: The primary degradant would be readily detectable by LC-MS in negative ion mode, showing an [M-H]⁻ ion corresponding to its molecular weight (140.14 g/mol ).

Conclusion

The systematic characterization of 2-(1H-pyrazol-1-yl)propanamide as outlined in this guide is a prerequisite for its advancement as a viable pharmaceutical candidate. By employing these robust, self-validating protocols, researchers can build a comprehensive data package that defines the molecule's operational boundaries for formulation, manufacturing, and storage. The causality-driven approach ensures that the data generated is not merely a set of numbers but a deep understanding of the compound's chemical behavior. This foundational knowledge is indispensable for mitigating risks, meeting regulatory expectations, and ultimately, accelerating the journey from discovery to clinical application.

References

-

Oncternal Therapeutics. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

Turk J Pharm Sci. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. [Link]

-

National Institutes of Health (PMC). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. [Link]

-

ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

ResearchGate. Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Link]

-

National Institutes of Health (PMC). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

-

PubChem. 3-(1H-pyrazol-1-yl)propanamide. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. [Link]

-

JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

-

ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

ResearchGate. (PDF) A Short Review on Pyrazole Derivatives and their Applications. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. oncternal.com [oncternal.com]

- 4. turkjps.org [turkjps.org]

- 5. ajrconline.org [ajrconline.org]

Technical Guide: Initial Screening of 2-(1H-pyrazol-1-yl)propanamide in Cancer Cell Lines

Document Control:

-

Version: 1.0

-

Scope: In vitro Hit-to-Lead Validation

-

Target Molecule: 2-(1H-pyrazol-1-yl)propanamide (Scaffold/Fragment)[1]

Executive Summary

This guide details the technical workflow for the initial biological evaluation of 2-(1H-pyrazol-1-yl)propanamide . As a chemical entity, this molecule represents a "privileged scaffold"—a core structure frequently observed in kinase inhibitors (e.g., Ruxolitinib) and Androgen Receptor (AR) antagonists. The amide linkage provides critical hydrogen-bonding capabilities, while the pyrazole ring often mimics the adenine ring of ATP in kinase pockets.

Scientific Rationale: The primary objective of this screening is not merely to determine if the cell dies, but to validate the compound's specific activity profile against established cancer hallmarks. Given the structural precedence of pyrazole-amides, the screening logic prioritizes kinase-dependent and hormone-driven cancer models.

Chemical Handling & Preparation

Critical Control Point: Pyrazole-amides function as hydrogen bond donors/acceptors. Poor solubility in aqueous media is the primary cause of false negatives in early screening.

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) to prevent precipitation upon freeze-thaw cycles.

-

Storage: Aliquot into single-use amber vials (20 µL) stored at -20°C. Do not refreeze more than once.

Aqueous Dilution Protocol (The "Crash-Out" Check)

Before touching cells, validate solubility in culture media:

-

Dilute stock 1:1000 in RPMI-1640 (final 0.1% DMSO).

-

Incubate at 37°C for 4 hours.

-

Inspection: Check for crystal formation under 20x microscopy. If crystals are visible, the IC50 data will be invalid.

Cell Line Selection Strategy

Do not screen randomly. Select cell lines that probe specific signaling dependencies relevant to the pyrazole scaffold.

| Panel Type | Cell Line | Tissue Origin | Rationale for Selection |

| Primary Target | PC-3 | Prostate | AR-independent; tests for kinase-driven survival (e.g., EGFR/PI3K). |

| Hormone Driven | MCF-7 | Breast | ER+; tests if the amide interferes with hormone receptor binding. |

| Genomic Control | A549 | Lung | KRAS mutant; tests efficacy against MAPK-dependent proliferation. |

| Toxicity Control | HUVEC | Endothelial | Critical: Establishes the Therapeutic Index (TI). |

Primary Screening Protocol: Multiplexed Viability

Methodology: ATP-based Luminescence (e.g., CellTiter-Glo) is selected over MTT due to higher sensitivity and fewer chemical interference artifacts with amide compounds.

Experimental Workflow

Step 1: Seeding (Day 0)

-

Seed cells in white-walled, clear-bottom 96-well plates.

-

Density: 3,000–5,000 cells/well (optimized for log-phase growth at 72h).

-

Volume: 90 µL/well.

Step 2: Compound Treatment (Day 1)

-

Prepare a 3-fold serial dilution of 2-(1H-pyrazol-1-yl)propanamide in media (8 points).

-

Top Concentration: 100 µM (Standard for fragment screening).

-

Vehicle Control: 0.1% DMSO (Must match highest treatment).

-

Positive Control: Staurosporine (1 µM) or Doxorubicin.

-

-

Add 10 µL of 10x compound solution to wells.

Step 3: Incubation (Day 1–4)

-

Incubate for 72 hours at 37°C, 5% CO₂.

Step 4: Readout (Day 4)

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent.

-

Shake (Orbit) for 2 mins to lyse cells.

-

Incubate 10 mins (dark) to stabilize signal.

-

Read Luminescence (Integration: 0.5–1.0 sec).

Visualization of Workflow

Figure 1: Step-by-step screening workflow ensuring compound integrity before biological testing.

Data Analysis & Validation Criteria

Quality Control: Z-Factor

Before calculating IC50, validate the assay robustness using the controls on each plate:

- : Standard deviation of positive/negative controls.

- : Mean of positive/negative controls.

-

Pass Criteria: Z' > 0.5.

IC50 Calculation

Normalize data to Vehicle Control (100%) and Blank (0%). Fit using a 4-parameter logistic regression (4PL) model:

Mechanistic Hypothesis & Secondary Screening

If the primary screen yields an IC50 < 10 µM, proceed to mechanistic validation. Pyrazole-propanamides typically act via ATP-competitive inhibition or Receptor Antagonism .

Putative Signaling Pathway

The diagram below illustrates the likely intervention points (Kinase domain or AR-LBD) for this scaffold.

Figure 2: Putative mechanism of action targeting the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).

Selectivity Profiling (Secondary)

-

Therapeutic Index (TI):

. A viable lead should have TI > 5. -

Kinase Panel: If active, submit for a standard kinase panel (e.g., DiscoverX KINOMEscan) focusing on CDK2 and EGFR , as pyrazoles have high affinity for these pockets.

References

-

National Cancer Institute (NCI). (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved February 2, 2026, from [Link]

-

Li, Y., et al. (2020).[1] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

-

Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 2, 2026, from [Link]

-

Zhang, J., et al. (2019). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Strategic In Vitro Workflow for the Preclinical Evaluation of 2-(1H-Pyrazol-1-yl)propanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The specific structural class of 2-(1H-pyrazol-1-yl)propanamides has recently garnered significant attention, particularly for its potential in oncology. Published research has identified derivatives within this family as potent selective androgen receptor degraders (SARDs) and pan-antagonists, offering a promising therapeutic avenue for treating resistant forms of prostate cancer.[3][4] This application note presents a comprehensive, tiered in vitro experimental workflow designed to rigorously characterize novel 2-(1H-pyrazol-1-yl)propanamide analogs. The guide provides a logical progression from initial compound validation and primary target engagement to mechanistic studies and preliminary safety profiling, ensuring the generation of a robust data package for informed decision-making in the drug discovery pipeline.

Phase 1: Foundational Compound Characterization

Identity and Purity Verification

The absolute identity and purity of each synthesis batch of 2-(1H-pyrazol-1-yl)propanamide must be confirmed. This is a non-negotiable quality control step.

-

Methodology:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and assess purity (>95% is the generally accepted threshold for screening compounds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure and rule out isomeric impurities.

-

Aqueous Solubility Determination

A compound's solubility dictates its achievable concentration in assay buffers and influences its behavior in cell-based assays. Poor solubility can lead to compound precipitation, resulting in artificially low potency measurements.

-

Protocol: Kinetic Solubility Assay using Nephelometry

-

Prepare a high-concentration stock solution of 2-(1H-pyrazol-1-yl)propanamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Create a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Add aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

-

The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

-

| Parameter | Recommended Threshold | Rationale |

| Purity | >95% | Minimizes confounding effects from impurities. |

| Aqueous Solubility | >10 µM | Ensures compound remains in solution at typical screening concentrations. |

Phase 2: Primary Target Engagement & Potency (Hypothesis-Driven)

Expert Rationale: Based on compelling evidence for related structures, the primary hypothesized target for a novel 2-(1H-pyrazol-1-yl)propanamide analog is the Androgen Receptor (AR).[3][4] This phase aims to directly measure the compound's ability to interact with AR and elicit a biological response in a relevant cellular context.

Caption: Workflow for primary target validation of 2-(1H-pyrazol-1-yl)propanamide.

Protocol 2.1: Androgen Receptor Competitive Binding Assay

Principle: This assay quantifies the ability of the test compound to displace a high-affinity radiolabeled or fluorescently-tagged ligand from the AR ligand-binding domain (LBD). This provides a direct measure of binding affinity (Ki). The principle of receptor-ligand binding assays is fundamental to pharmacology for studying molecular interactions.[5][6]

-

Materials:

-

Recombinant human AR-LBD protein.

-

Radiolabeled ligand (e.g., [³H]-Mibolerone) or fluorescent ligand.

-

Test compound: 2-(1H-pyrazol-1-yl)propanamide.

-

Reference competitor: Enzalutamide or Dihydrotestosterone (DHT).

-

Assay Buffer: Tris-HCl, EDTA, molybdate, glycerol, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filter plates (for radioligand assays).

-

-

Step-by-Step Methodology:

-

In a 96-well plate, add assay buffer.

-

Add serial dilutions of the test compound or reference competitor. Include a "no competitor" control (total binding) and a "high concentration reference" control (non-specific binding).

-

Add a fixed, subsaturating concentration of the labeled ligand to all wells.

-

Add the AR-LBD protein to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C). Reaching equilibrium is a critical parameter for accurate affinity measurement.[7]

-

For SPA: Add SPA beads and incubate further to allow capture.

-

For Filtration: Transfer the contents to a filter plate and wash away unbound ligand.

-

Measure the signal (scintillation counts or fluorescence intensity).

-

Calculate the percent inhibition for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2.2: AR-Dependent Cell Viability Assay

Principle: If the compound binds to AR and acts as an antagonist or degrader, it should inhibit the proliferation of prostate cancer cell lines whose growth is dependent on AR signaling (e.g., LNCaP, VCaP). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to cell number.

-

Materials:

-

AR-positive human prostate cancer cells (e.g., VCaP).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound and reference drug (e.g., Enzalutamide).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Step-by-Step Methodology:

-

Seed VCaP cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

-

Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Normalize the data to the vehicle control and plot the results to determine the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

-

| Assay | Key Parameter | Example Target Value |

| AR Binding | Ki | < 100 nM |

| VCaP Viability | IC50 | < 1 µM |

Phase 3: Cellular Mechanism of Action & Selectivity

Expert Rationale: Once on-target activity is confirmed, it is essential to understand how the compound works at a cellular level and to ensure it is not promiscuously hitting other targets. A selective compound is more likely to have a clean safety profile. This phase investigates the specific cellular phenotype (e.g., apoptosis, protein degradation) and begins to build a case for selectivity.

Protocol 3.1: Western Blot for AR Protein Degradation

Principle: To test the hypothesis that the compound is a SARD, this protocol directly measures the total amount of AR protein in treated cells. A reduction in protein level, independent of mRNA changes, is the hallmark of a protein degrader.

-

Step-by-Step Methodology:

-

Culture VCaP cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify the band intensities and normalize the AR signal to the loading control. A dose-dependent decrease in the AR signal indicates protein degradation.

-

// Nodes Ligand [label="Androgen\n(e.g., DHT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="2-(1H-pyrazol-1-yl)propanamide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Androgen Response\nElement (ARE) on DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> AR [label="Binds & Activates"]; AR -> Nucleus [label="Translocates"]; Nucleus -> ARE [style=invis]; // for layout ARE -> Transcription; Compound -> AR [label="Binds (Antagonist)", color="#EA4335"]; Compound -> Degradation [label="Induces (SARD)", color="#EA4335", style=dashed]; AR -> Degradation [style=dashed];

// Invisible edges for alignment {rank=same; Ligand; Compound;} }

Caption: Hypothesized dual mechanism of action on the Androgen Receptor signaling pathway.

Protocol 3.2: General Cytotoxicity Assessment (Off-Target Cell Line)

Principle: To begin assessing selectivity, the compound's effect is tested on a cell line that does not express the primary target (AR). The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, a marker of cell death or necrosis.[9]

-

Materials:

-

AR-negative cell line (e.g., PC-3 for prostate cancer, or HEK293).

-

Commercially available LDH assay kit.

-

-

Step-by-Step Methodology:

-

Seed AR-negative cells in a 96-well plate and treat with the same concentration range of the test compound as used in Protocol 2.2.

-

Include controls: vehicle control (spontaneous LDH release), and a lysis control (maximum LDH release, by adding a detergent like Triton X-100).

-

Incubate for the desired time (e.g., 24-48 hours).

-

Carefully collect a portion of the cell culture supernatant from each well.

-

Follow the manufacturer's protocol for the LDH kit, which typically involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.[10]

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate percent cytotoxicity relative to the maximum release control. A high IC50 in this assay compared to the AR-positive line suggests on-target selectivity.

-

Phase 4: Preliminary Safety & ADME Profiling

Expert Rationale: Early assessment of a compound's potential liabilities is a cornerstone of modern drug discovery, saving significant time and resources.[11] This phase evaluates two critical parameters: metabolic stability, which influences how long the drug will last in the body, and hERG channel inhibition, a key indicator of potential cardiotoxicity.

Protocol 4.1: In Vitro Metabolic Stability (Human Liver Microsomes)

Principle: This assay measures the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes. A high rate of metabolism (low stability) can predict rapid clearance and poor bioavailability in vivo.[12][13]

-

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (cofactor for P450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Test compound and positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a stable one like Warfarin).

-

Acetonitrile with an internal standard for quenching and sample preparation.

-

-

Step-by-Step Methodology:

-

Pre-warm HLM and buffer to 37°C.

-

In a microcentrifuge tube, add buffer, HLM, and the test compound (at a low concentration, e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard) to stop the reaction.

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

-

Protocol 4.2: hERG Channel Inhibition Assay

Principle: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[14] Automated patch-clamp electrophysiology provides a direct functional measure of hERG channel inhibition. This is a critical safety screen mandated by regulatory agencies.[15]

-

Materials:

-

A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Automated patch-clamp system (e.g., IonFlux, QPatch).

-

Extracellular and intracellular recording solutions.

-

Test compound and a positive control (e.g., Cisapride).

-

-

Step-by-Step Methodology:

-

Cells are harvested and prepared according to the instrument's specifications.

-

The automated system establishes a high-resistance seal ("gigaseal") between a single cell and the recording electrode.

-

A specific voltage-clamp protocol is applied to elicit a characteristic hERG tail current.[16]

-

After establishing a stable baseline current, the system perfuses the cell with increasing concentrations of the test compound.

-

The hERG current is measured at each concentration.

-

The percent inhibition of the tail current is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50.

-

| Parameter | Assay System | Desirable Outcome | Rationale |

| Metabolic Stability | Human Liver Microsomes | t½ > 30 min | Indicates the compound is not rapidly cleared by the liver. |

| Cardiotoxicity | hERG Patch Clamp | IC50 > 10 µM | Suggests a low risk of causing cardiac arrhythmias. |

References

-

ResearchGate. Pyrazole derivative in preclinical study. [Link]

-

PubMed. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

-

Oncternal Therapeutics. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

-

ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

National Institutes of Health (NIH). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. [Link]

-

PubChem. 3-(1H-pyrazol-1-yl)propanamide. [Link]

-

National Institutes of Health (NIH). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

-

National Institutes of Health (NIH). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. [Link]

-

National Institutes of Health (NIH). Complex in vitro model: A transformative model in drug development and precision medicine. [Link]

-

National Institutes of Health (NIH). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

-

PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]

-

National Institutes of Health (NIH). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

-

ResearchGate. Guidelines for the digestive enzymes inhibition assay. [Link]

-

YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

-

Taylor & Francis Online. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. [Link]

-

MDPI. In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. [Link]

-

BioIVT. Drug Metabolism Assays. [Link]

-

Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]

-

ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

-

Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

-

PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

National Institutes of Health (NIH). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. [Link]

-

Cell Microsystems. hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. [Link]

-

Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. [Link]

-

MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

-

Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

-

ResearchGate. Guidelines for cell viability assays. [Link]

-

YouTube. Biochemistry | Enzyme Inhibition. [Link]

-

Antibodies.com. LDH Cytotoxicity Assay Kit. [Link]

-

Creative Bioarray. hERG (Ikr, Kv11.1). [Link]

-

ResearchGate. An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncternal.com [oncternal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]

- 11. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of 2-(1H-pyrazol-1-yl)propanamide

Authored by: [Your Name/Senior Application Scientist]

Introduction: Unveiling the Cytotoxic Potential of Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and notably, antitumor effects.[1][2][3] The compound 2-(1H-pyrazol-1-yl)propanamide belongs to this promising class of heterocyclic compounds. Preliminary studies on various pyrazole derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines, often through mechanisms that include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[4][5] Therefore, a thorough in vitro evaluation of the cytotoxic potential of novel derivatives like 2-(1H-pyrazol-1-yl)propanamide is a critical step in the early stages of drug discovery and development.

This comprehensive guide provides a multi-faceted approach to assessing the cytotoxicity of 2-(1H-pyrazol-1-yl)propanamide. We will detail a panel of robust, cell-based assays designed to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms. By employing a combination of assays that measure distinct cellular parameters—metabolic activity, membrane integrity, and apoptotic pathways—researchers can construct a detailed profile of the compound's cellular impact. This integrated approach ensures a self-validating system, where data from one assay corroborates and builds upon the findings of another, leading to a more complete and trustworthy assessment.

Strategic Assay Selection: A Multi-Parametric Approach

To obtain a comprehensive understanding of the cytotoxic effects of 2-(1H-pyrazol-1-yl)propanamide, a panel of assays targeting different aspects of cell health is recommended. No single assay is sufficient to capture the complexity of cellular responses to a chemical compound.[6][7] This guide will focus on three key assays:

-

MTT Assay: To assess overall cell viability by measuring mitochondrial metabolic activity.[8][9]

-

Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of a cytosolic enzyme.[6][10][11]

-

Caspase-3/7 Assay: To specifically investigate the induction of apoptosis, a common mechanism for pyrazole derivatives.[4][5][12]

The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment:

Caption: A comprehensive workflow for assessing the cytotoxicity of 2-(1H-pyrazol-1-yl)propanamide.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Materials

-

2-(1H-pyrazol-1-yl)propanamide (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cell line (e.g., a cancer cell line and a non-cancerous control)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]